7-(3-chloro-4-methylphenyl)-N-[2-(morpholin-4-yl)ethyl]-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
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Overview
Description
7-(3-chloro-4-methylphenyl)-N-[2-(morpholin-4-yl)ethyl]-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrolopyrimidine core, which is often associated with biological activity, making it a subject of interest in medicinal chemistry and drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3-chloro-4-methylphenyl)-N-[2-(morpholin-4-yl)ethyl]-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolopyrimidine core, followed by the introduction of the phenyl and chloro-methylphenyl groups. The final step involves the attachment of the morpholin-4-yl-ethyl group under specific reaction conditions, such as the use of appropriate solvents and catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and stringent quality control measures to meet the standards required for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
7-(3-chloro-4-methylphenyl)-N-[2-(morpholin-4-yl)ethyl]-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups attached to the core structure.
Reduction: This reaction can be used to reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, potentially enhancing the compound’s biological activity.
Scientific Research Applications
7-(3-chloro-4-methylphenyl)-N-[2-(morpholin-4-yl)ethyl]-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It can be used to study cellular processes and molecular interactions.
Medicine: It has potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 7-(3-chloro-4-methylphenyl)-N-[2-(morpholin-4-yl)ethyl]-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
3-[4-(morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]benzonitrile: A potent kinase inhibitor with similar structural features.
3-chloro-4-morpholin-4-yl-1,2,5-thiadiazole: Another compound with a morpholine group, used in various chemical applications.
Uniqueness
7-(3-chloro-4-methylphenyl)-N-[2-(morpholin-4-yl)ethyl]-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine stands out due to its unique combination of functional groups and its potential for diverse biological activities. Its structural complexity and versatility make it a valuable compound for scientific research and industrial applications.
Properties
Molecular Formula |
C25H26ClN5O |
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Molecular Weight |
448.0 g/mol |
IUPAC Name |
7-(3-chloro-4-methylphenyl)-N-(2-morpholin-4-ylethyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C25H26ClN5O/c1-18-7-8-20(15-22(18)26)31-16-21(19-5-3-2-4-6-19)23-24(28-17-29-25(23)31)27-9-10-30-11-13-32-14-12-30/h2-8,15-17H,9-14H2,1H3,(H,27,28,29) |
InChI Key |
CXYMYMIUTTUPCQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=C(C3=C(N=CN=C32)NCCN4CCOCC4)C5=CC=CC=C5)Cl |
Origin of Product |
United States |
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